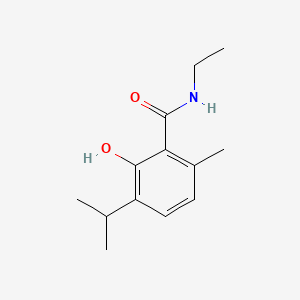
N-Ethyl-3-isopropyl-6-methylsalicylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-3-isopropyl-6-methylsalicylamide is an organic compound belonging to the salicylamide family Salicylamides are derivatives of salicylic acid, where the hydroxyl group is replaced by an amide group This compound is characterized by its unique structure, which includes ethyl, isopropyl, and methyl groups attached to the salicylamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-isopropyl-6-methylsalicylamide typically involves the following steps:
Starting Materials: The synthesis begins with salicylic acid, which is readily available and serves as the core structure.
Amidation: The hydroxyl group of salicylic acid is converted to an amide group through a reaction with ethylamine. This step requires a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.
Alkylation: The introduction of the isopropyl and methyl groups is achieved through alkylation reactions. Isopropyl bromide and methyl iodide are commonly used alkylating agents. These reactions are typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amide nitrogen and facilitate nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-3-isopropyl-6-methylsalicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the alkyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-3-isopropyl-6-methylsalicylamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an analgesic and antipyretic agent, similar to other salicylamide derivatives.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-Ethyl-3-isopropyl-6-methylsalicylamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. Additionally, it may interact with other molecular pathways involved in pain and fever regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylamide: The parent compound, which lacks the ethyl, isopropyl, and methyl groups.
N-Methylsalicylamide: A derivative with a methyl group instead of an ethyl group.
N-Isopropylsalicylamide: A derivative with an isopropyl group instead of an ethyl group.
Uniqueness
N-Ethyl-3-isopropyl-6-methylsalicylamide is unique due to the presence of multiple alkyl groups, which can enhance its lipophilicity and potentially improve its bioavailability and pharmacokinetic properties. The combination of ethyl, isopropyl, and methyl groups also provides a distinct steric and electronic environment, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
3893-88-7 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
N-ethyl-2-hydroxy-6-methyl-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H19NO2/c1-5-14-13(16)11-9(4)6-7-10(8(2)3)12(11)15/h6-8,15H,5H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
QVSFKFIUYYTROV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=C(C=CC(=C1O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















